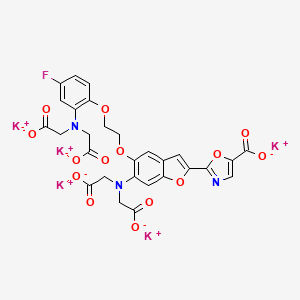
Fura-4F (pentapotassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fura-4F (pentapotassium) is a cell-impermeant fluorescent indicator used for measuring intracellular calcium ion concentrations. It is a derivative of the well-known calcium indicator Fura-2, but with a lower affinity for calcium ions, making it suitable for detecting higher calcium concentrations. The compound is widely used in various scientific research fields due to its ability to provide accurate and reliable measurements of calcium ion dynamics within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fura-4F (pentapotassium) involves the attachment of a single electron-withdrawing fluorine substituent at different positions on the BAPTA chelator moiety of Fura-2. This modification results in an increase in the dissociation constant (Kd) value, making it suitable for detecting higher calcium concentrations
Industrial Production Methods
Industrial production of Fura-4F (pentapotassium) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and reliability of the final product. The compound is typically produced in bulk quantities and purified using techniques such as chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Fura-4F (pentapotassium) primarily undergoes complexation reactions with calcium ions. Upon binding to calcium ions, the compound exhibits a shift in its fluorescence emission spectrum, which can be measured to determine the concentration of calcium ions in the sample .
Common Reagents and Conditions
The common reagents used in the reactions involving Fura-4F (pentapotassium) include calcium ion solutions, buffers, and solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG). The reactions are typically carried out under physiological conditions, with careful control of pH and temperature to ensure accurate measurements .
Major Products Formed
The major product formed from the reaction of Fura-4F (pentapotassium) with calcium ions is the calcium-bound complex, which exhibits a distinct fluorescence emission spectrum. This complex is used to quantify the concentration of calcium ions in various biological samples .
Scientific Research Applications
Fura-4F (pentapotassium) is widely used in scientific research due to its ability to accurately measure intracellular calcium ion concentrations. Some of its key applications include:
Chemistry: Used in studies involving calcium ion dynamics and interactions with other ions and molecules.
Biology: Employed in cell biology research to study calcium signaling pathways and their role in various cellular processes.
Medicine: Utilized in medical research to investigate calcium-related disorders and develop potential therapeutic interventions.
Industry: Applied in the development of diagnostic assays and high-throughput screening methods for drug discovery .
Mechanism of Action
Fura-4F (pentapotassium) exerts its effects by binding to calcium ions and forming a fluorescent complex. The binding of calcium ions induces a conformational change in the compound, resulting in a shift in its fluorescence emission spectrum. This shift can be measured using fluorescence microscopy or spectrophotometry to determine the concentration of calcium ions in the sample. The molecular targets of Fura-4F (pentapotassium) are the calcium ions, and the pathways involved include calcium signaling pathways within cells .
Comparison with Similar Compounds
Fura-4F (pentapotassium) is similar to other calcium indicators such as Fura-2, Fura-5F, and Fura-6F. it has a lower affinity for calcium ions compared to Fura-2, making it suitable for detecting higher calcium concentrations. The unique feature of Fura-4F (pentapotassium) is its ability to provide accurate measurements of calcium ion dynamics in environments with higher calcium concentrations, which is not possible with higher-affinity indicators like Fura-2 .
List of Similar Compounds
- Fura-2
- Fura-5F
- Fura-6F
- Indo-1
- Quin-2
Fura-4F (pentapotassium) stands out among these compounds due to its specific application in detecting higher calcium concentrations, making it a valuable tool in various scientific research fields.
Properties
Molecular Formula |
C28H19FK5N3O14 |
|---|---|
Molecular Weight |
836.0 g/mol |
IUPAC Name |
pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-4-fluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C28H24FN3O14.5K/c29-15-1-2-18(16(7-15)31(10-23(33)34)11-24(35)36)43-3-4-44-20-5-14-6-21(27-30-9-22(46-27)28(41)42)45-19(14)8-17(20)32(12-25(37)38)13-26(39)40;;;;;/h1-2,5-9H,3-4,10-13H2,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5 |
InChI Key |
ZAMYRPLJRBPZDO-UHFFFAOYSA-I |
Canonical SMILES |
C1=CC(=C(C=C1F)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















